4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with the molecular formula CHFOS and a molecular weight of 228.24 g/mol. This compound is primarily recognized for its applications in pharmaceutical research, particularly as a building block in the synthesis of various bioactive molecules. The compound is classified under the category of indene derivatives, which are known for their diverse biological activities.
The synthesis of 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methodologies. One common approach involves the use of starting materials that contain both the indene framework and the methylsulfonyl group.
Advanced synthetic techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times .
The molecular structure of 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one can be represented using various notations:
These representations illustrate the compound's complex structure, characterized by a fused bicyclic system with functional groups that contribute to its chemical reactivity and biological activity .
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's potential as a precursor in synthetic organic chemistry .
The mechanism of action for 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one is primarily explored within pharmacological contexts. It has been studied for its potential effects on cellular pathways involved in cancer progression:
Research indicates that compounds with similar structures often exhibit activity against cancer cell lines, suggesting that this compound may have promising therapeutic applications .
The physical properties of 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one include:
Chemical properties include:
These properties are critical for handling and application in laboratory settings .
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one has several scientific applications:
The discovery of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one (CAS: 1672665-29-0) emerged from systematic efforts to develop targeted enzyme inhibitors for inflammatory and oncological pathways. This compound was first synthesized through electrophilic aromatic substitution methodologies followed by sulfonylation reactions, yielding a molecule characterized by its fused bicyclic indanone core with strategically positioned electron-withdrawing groups . The introduction of the fluoro substituent at the C4 position was designed to enhance metabolic stability, while the methylsulfonyl group at C7 significantly improved aqueous solubility and target binding affinity . These deliberate structural modifications reflect early 21st-century medicinal chemistry strategies focused on optimizing pharmacokinetic properties through rational functionalization of core scaffolds.
The compound’s synthetic accessibility facilitated its rapid adoption in pharmaceutical research. Key synthetic routes typically involve:
Table 1: Physicochemical Characterization
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Formula | C₁₀H₉FO₃S | Elemental Analysis | |
Molecular Weight | 228.24 g/mol | Mass Spectrometry | |
Density | 1.4±0.1 g/cm³ | Calculated | |
Boiling Point | 446.5±45.0°C (760 mmHg) | Calculated | |
Refractive Index | 1.563 | Calculated | |
Flash Point | 223.8±28.7°C | Calculated | [8] |
This compound gained significant industrial attention when identified as a key synthetic intermediate for Belzutifan (Welireg™), an FDA-approved HIF-2α inhibitor for von Hippel-Lindau syndrome-associated cancers. Its pivotal role in this synthesis is attributed to the precise spatial orientation of functional groups that enable stereoselective transformations [4] [6]. Patent literature reveals innovative manufacturing processes specifically developed for this compound, highlighting continuous flow chemistry approaches that improve yield and purity compared to batch methods [6].
Table 2: Hazard Identification
GHS Hazard Statement | Description | |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation | [2] |
The strategic placement of the methylsulfonyl moiety establishes this indanone derivative as a privileged scaffold for targeting nucleotide-binding sites in enzymatic clefts. Research demonstrates its exceptional capacity for competitive inhibition of hydrolytic enzymes through dual binding interactions: the sulfonyl group forms hydrogen bonds with catalytic residues, while the ketone engages in dipole-dipole interactions within hydrophobic pockets [5]. This binding modality proves particularly effective against cyclooxygenase-2 (COX-2), where the compound serves as a foundational structure for developing anticancer spiroisoxazoline hybrids [5].
In breast cancer models, derivatives of this indanone core exhibit dose-dependent COX-2 suppression, reducing prostaglandin E₂ production by 60-85% at nanomolar concentrations. Molecular docking studies reveal that the fluorine atom’s van der Waals interactions with Val523 residue enhance binding specificity for COX-2 over COX-1 isoforms (selectivity index > 15:1) [5]. Beyond cyclooxygenase modulation, the compound’s framework enables:
Table 3: Therapeutic Applications in Drug Development
Therapeutic Area | Role | Mechanistic Action | |
---|---|---|---|
Oncology (Belzutifan synthesis) | Key synthetic intermediate | HIF-2α inhibition | [4] [6] |
Anti-inflammatory Agents | COX-2 selective inhibitor scaffold | Prostaglandin biosynthesis suppression | [5] |
Kinase-targeted Therapies | Core structure for inhibitor design | Tyrosine kinase allosteric modulation | |
Iron Overload Disorders | Precursor to HIF-2α inhibitors | Hepcidin pathway modulation | [7] |
The compound’s pathway modulation versatility extends to iron homeostasis, where downstream derivatives inhibit HIF-2α in hepatic cells, thereby reducing serum iron absorption rates by 40-60% in murine models of hemochromatosis. This occurs through disruption of HIF-2α-DNA binding at the hepcidin promoter region, demonstrating the molecule’s capacity for epigenetic-level interventions [7]. Contemporary research exploits this indanone scaffold to develop multifunctional inhibitors that concurrently target COX-2 and angiogenic kinases, addressing tumor microenvironment cross-talk in metastatic cancers [5]. Structure-activity relationship studies consistently confirm that the 7-methylsulfonyl group is indispensable for target engagement, while the 4-fluoro substituent optimizes cellular permeability and metabolic stability—attributes critical for in vivo efficacy [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1